Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol
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Overview
Description
Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol is a compound that combines the properties of acetic acid and a methoxy-substituted octenol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a fragrance component in cosmetic products due to its pleasant scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol typically involves the reaction of 7-methoxy-3,7-dimethyloct-1-ene with acetic acid under specific conditions. The reaction is catalyzed by transition metals such as rhodium (III) and thallium (III), which facilitate the oxidation of the vinyl group to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts like RhCl3-FeCl3 in the presence of oxygen. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form methyl ketones.
Hydroformylation: The compound can undergo hydroformylation to produce aldehydes.
Isomerization: The alkene group can isomerize under certain conditions.
Common Reagents and Conditions
Oxidation: RhCl3-FeCl3 in the presence of oxygen.
Hydroformylation: RhH(CO)(PPh3)3 as a catalyst.
Isomerization: Catalysts like Tl(NO3)3.
Major Products Formed
Methyl ketones: Formed through oxidation.
Aldehydes: Formed through hydroformylation.
Isomerized alkenes: Formed through isomerization.
Scientific Research Applications
Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fragrance component in cosmetic products
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, deodorants, and other fragranced products.
Mechanism of Action
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo radical additions induced by manganese (III) acetate, leading to the formation of various products depending on the reaction conditions . The vinyl group is particularly reactive, allowing for diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-2-en-1-ol: Shares a similar structure but lacks the methoxy group.
7-Methoxy-3,7-dimethyl-1-octene: Similar structure but differs in the position of the double bond.
Citronellol: A related terpene alcohol with similar fragrance properties.
Uniqueness
Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol is unique due to its combination of acetic acid and methoxy-substituted octenol, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
62911-78-8 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol |
InChI |
InChI=1S/C11H22O2.C2H4O2/c1-10(7-9-12)6-5-8-11(2,3)13-4;1-2(3)4/h7,12H,5-6,8-9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
IRYUMRCLDMCQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCCC(C)(C)OC.CC(=O)O |
Origin of Product |
United States |
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